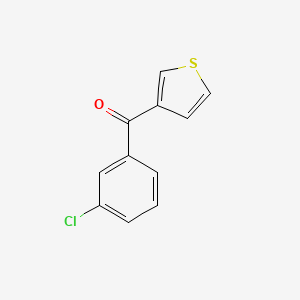

3-(3-氯苯甲酰基)噻吩

描述

“3-(3-Chlorobenzoyl)thiophene” is a chemical compound with the CAS Number: 896618-55-6 . It has a molecular weight of 222.69 and its IUPAC name is (3-chlorophenyl)(3-thienyl)methanone . The compound is a yellow solid .

Molecular Structure Analysis

The molecular structure of “3-(3-Chlorobenzoyl)thiophene” is represented by the linear formula C11H7ClOS . The InChI code for this compound is 1S/C11H7ClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H .

科学研究应用

医药化学

噻吩及其衍生物,包括“3-(3-氯苯甲酰基)噻吩”,是一类重要的生物活性化合物 . 它们在医药化学家改善具有多种生物学效应的先进化合物方面发挥着至关重要的作用 . 它们表现出许多药理特性,例如抗炎 , 抗精神病 , 抗心律失常 , 抗焦虑 , 抗真菌 , 抗氧化剂 , 雌激素受体调节 , 抗有丝分裂 , 抗微生物 , 抑制激酶 和抗癌 .

工业化学

噻吩衍生物在工业化学中用作缓蚀剂 . 它们有助于防止金属腐蚀,从而延长工业设备和结构的使用寿命 .

材料科学

在材料科学领域,噻吩衍生物用于制造有机发光二极管(OLED) . 这些 OLED 用于各种应用,包括电视、手机和电脑显示器的显示屏 .

有机半导体

噻吩介导的分子在有机半导体的发展中发挥着重要作用 . 有机半导体用于各种电子设备,包括晶体管、太阳能电池和集成电路 .

有机场效应晶体管(OFET)

噻吩衍生物也用于有机场效应晶体管(OFET)的开发 . OFET 是一种使用有机半导体在其通道中的晶体管 .

噻吩衍生物的合成

噻吩及其衍生物通过多种方法合成,包括 Gewald 合成 . Gewald 合成是硫、α-亚甲基羰基化合物和α-氰基酯之间的缩合反应,生成氨基噻吩衍生物 .

作用机制

Target of Action

The primary targets of 3-(3-Chlorobenzoyl)thiophene are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs.

Mode of Action

3-(3-Chlorobenzoyl)thiophene interacts with its targets, COX and LOX, through a series of hydrophobic, π-stacking, and hydrogen bond interactions . This interaction inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators.

Biochemical Pathways

The inhibition of COX and LOX enzymes by 3-(3-Chlorobenzoyl)thiophene affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX and LOX, 3-(3-Chlorobenzoyl)thiophene reduces the production of these mediators, thereby mitigating inflammation.

Pharmacokinetics

The compound’s molecular weight of222.69 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Action Environment

The action, efficacy, and stability of 3-(3-Chlorobenzoyl)thiophene can be influenced by various environmental factors. For instance, the presence of other molecules can affect the compound’s binding to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

生化分析

Biochemical Properties

3-(3-Chlorobenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. Studies have shown that 3-(3-Chlorobenzoyl)thiophene can inhibit acetylcholinesterase activity, which may have implications for neurological research . Additionally, the compound has been observed to interact with other biomolecules through hydrophilic, hydrophobic, and π-stacking interactions, further highlighting its versatile biochemical properties .

Cellular Effects

The effects of 3-(3-Chlorobenzoyl)thiophene on various cell types and cellular processes have been a subject of research. In cancer cell lines, the compound has demonstrated anti-proliferative activity by inducing cell cycle arrest at the G2/M phase. This effect is particularly evident in gastrointestinal cancer cell lines, where 3-(3-Chlorobenzoyl)thiophene inhibits cell migration and invasion, leading to apoptotic cell death through the activation of DNA repair enzymes and the caspase signaling cascade . These findings suggest that 3-(3-Chlorobenzoyl)thiophene can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-(3-Chlorobenzoyl)thiophene exerts its effects through various mechanisms. The compound’s ability to inhibit acetylcholinesterase is attributed to its binding interactions with the enzyme’s catalytic and peripheral anionic sites. These interactions involve key amino acid residues such as Asp74, Trp86, Tyr124, and Ser125, among others . Additionally, 3-(3-Chlorobenzoyl)thiophene’s influence on gene expression and enzyme activity is mediated through its interactions with other biomolecules, which can lead to changes in cellular processes and functions.

Dosage Effects in Animal Models

In animal models, the effects of 3-(3-Chlorobenzoyl)thiophene vary with different dosages. Studies have shown that low to moderate doses of the compound can produce beneficial effects, such as enzyme inhibition and anti-proliferative activity, without significant toxicity . At higher doses, 3-(3-Chlorobenzoyl)thiophene may exhibit toxic or adverse effects, including potential damage to vital organs and disruption of normal cellular functions. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-(3-Chlorobenzoyl)thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall biological activity.

Transport and Distribution

The transport and distribution of 3-(3-Chlorobenzoyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be efficiently transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport.

Subcellular Localization

The subcellular localization of 3-(3-Chlorobenzoyl)thiophene is an important aspect of its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its intended sites of action. Understanding the subcellular distribution of 3-(3-Chlorobenzoyl)thiophene can provide insights into its mechanisms of action and potential therapeutic applications.

属性

IUPAC Name |

(3-chlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFRMGALOVAOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641835 | |

| Record name | (3-Chlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-55-6 | |

| Record name | (3-Chlorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896618-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)